molecular formula C10H19NO4 B14212307 Dimethyl 2-aminooctanedioate CAS No. 779281-68-4

Dimethyl 2-aminooctanedioate

Cat. No.: B14212307
CAS No.: 779281-68-4
M. Wt: 217.26 g/mol
InChI Key: ZGBADQWXAVLKAW-UHFFFAOYSA-N
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Description

Dimethyl 2-aminooctanedioate is a diester derivative of 2-aminooctanedioic acid, featuring an amino group at the second carbon position and two methyl ester groups. The compound’s lipophilic ester groups and extended carbon chain (C8) distinguish it from shorter-chain analogs, influencing properties like solubility and reactivity.

Properties

CAS No.

779281-68-4

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

dimethyl 2-aminooctanedioate

InChI

InChI=1S/C10H19NO4/c1-14-9(12)7-5-3-4-6-8(11)10(13)15-2/h8H,3-7,11H2,1-2H3

InChI Key

ZGBADQWXAVLKAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-aminooctanedioate can be synthesized through several methods. One common approach involves the esterification of 2-aminooctanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid groups to methyl esters.

Another method involves the direct amidation of dimethyl octanedioate with ammonia or an amine under suitable conditions. This reaction can be catalyzed by various agents, including transition metal catalysts or acidic conditions, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help maintain optimal reaction conditions and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-aminooctanedioate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Dimethyl 2-aminooctanedioate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of metabolic pathways involving amino acids and their derivatives.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of dimethyl 2-aminooctanedioate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which can participate in further biochemical reactions.

Comparison with Similar Compounds

Disodium 2-Aminopentanedioate

  • Structure: Sodium salt of 2-aminopentanedioic acid (shorter C5 chain) with ionic carboxylate groups .
  • Molecular Weight: 191.10 g/mol (vs. ~215.25 g/mol inferred for dimethyl 2-aminooctanedioate).
  • Solubility : High water solubility due to ionic character, unlike the lipophilic dimethyl ester .

2-(Dimethylamino)acetic Acid

  • Structure: Smaller molecule (C4) with a dimethylamino group and carboxylic acid .
  • Molecular Weight: 103.12 g/mol (significantly lower than this compound).
  • Solubility : 10 mg/mL in water at 20°C, higher than esters but lower than sodium salts .
  • Reactivity: The free carboxylic acid enables salt formation, while the dimethylamino group may enhance bioavailability in pharmaceuticals.

Aminoacetaldehyde Dimethyl Acetal

  • Structure: Aldehyde acetal with a dimethylamino group (C2 chain) .
  • Hazard Profile : Classified as flammable (Category 3) and skin corrosive, requiring stringent handling measures .
  • Functional Groups : Reactive acetal group contrasts with the ester’s stability, suggesting different synthetic applications (e.g., protecting groups vs. polymerization).

Dimethylaminoethanol (DMAE)

  • Structure: Ethanolamine derivative with a dimethylamino group (C2 chain) .

Data Table: Key Properties of Compared Compounds

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Functional Groups Applications
This compound* C₁₀H₁₇NO₄ ~215.25 Low (ester) Amino, methyl esters Polymer synthesis, intermediates
Disodium 2-aminopentanedioate C₅H₇NNa₂O₄ 191.10 High (ionic) Amino, sodium carboxylates Food additives, chelators
2-(Dimethylamino)acetic Acid C₄H₉NO₂ 103.12 10 mg/mL at 20°C Dimethylamino, carboxylic acid Pharmaceutical intermediates
Aminoacetaldehyde Dimethyl Acetal C₄H₁₁NO₂ 105.14 Soluble in polar solvents Dimethylamino, acetal Lab reagent, protecting groups
Dimethylaminoethanol (DMAE) C₄H₁₁NO 89.14 Miscible Dimethylamino, hydroxyl Cosmetics, cognitive enhancers

*Inferred data based on structural analogs.

Research Findings and Functional Insights

  • Chain Length Impact: Longer C8 chains in this compound increase molecular weight and hydrophobicity compared to C4–C5 analogs, reducing water solubility but enhancing compatibility with organic solvents .
  • Functional Group Reactivity : Methyl esters offer stability and slow hydrolysis kinetics, contrasting with sodium carboxylates (rapid dissolution) or aldehydes (high reactivity) .
  • Safety Profiles: Aminoacetaldehyde dimethyl acetal’s flammability and corrosivity highlight the need for specialized handling, whereas ionic salts like disodium 2-aminopentanedioate pose fewer volatility risks .

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